Benzene, [(4-methyl-3-pentenyl)thio]-
Description
Contextual Significance of Aryl Thioethers and Branched Alkenes in Contemporary Organic Chemistry
The two core components of Benzene (B151609), [(4-methyl-3-pentenyl)thio]- are foundational in modern organic chemistry.
Aryl Thioethers: The aryl thioether moiety (Ar-S-R) is a privileged structure found in a vast array of functional molecules. These compounds are integral to many pharmaceuticals, including drugs for treating cancer, inflammation, and HIV. researchgate.net Beyond medicine, they serve as crucial building blocks in agrochemicals and advanced materials like sulfur-containing polymers and metal-organic frameworks (MOFs). nih.gov The synthesis of aryl thioethers is a major focus in organic chemistry, aiming to create the carbon-sulfur (C-S) bond efficiently. researchgate.netnih.gov
Branched Alkenes: Alkenes are hydrocarbons containing at least one carbon-carbon double bond (C=C), making them unsaturated and more reactive than their alkane counterparts. wou.edu The C=C double bond is a key functional group that allows for a wide range of addition reactions, making alkenes vital starting materials for producing polymers, alcohols, and other valuable chemicals. docbrown.infoquora.com Branched alkenes, such as the 4-methyl-3-pentenyl (prenyl) group, are particularly significant as they are ubiquitous in nature. docbrown.info This prenyl unit is a fundamental building block for a large class of natural products known as terpenes and terpenoids, which include compounds like limonene (B3431351) (found in citrus fruits) and carotenes (responsible for the color of carrots and tomatoes). wou.edudocbrown.infoquora.com These natural products have diverse applications, from fragrances to essential vitamins. quora.com
Evolution of Research Methodologies Applied to Complex Organosulfur Compounds
The study of complex organosulfur compounds like Benzene, [(4-methyl-3-pentenyl)thio]- has been advanced by sophisticated synthetic and analytical techniques.
Evolution of Synthetic Methodologies: The construction of the C-S bond in aryl thioethers has seen significant evolution. researchgate.netnih.gov
Traditional Methods: Early methods often relied on the nucleophilic aromatic substitution (SNAr) of activated aryl halides with thiols. researchgate.net Transition-metal-catalyzed cross-coupling reactions, such as those using palladium, copper, or nickel catalysts to couple aryl halides with thiols, also became widespread. jst.go.jp However, these classic approaches often require harsh reaction conditions and can be complicated by the tendency of sulfur compounds (thiolates) to "poison" or deactivate the metal catalysts. nih.gov
Modern Methods: Contemporary research has focused on developing milder, more efficient, and "greener" protocols. This includes the design of highly specialized ligands (e.g., in Buchwald-Hartwig amination-type C-S coupling) that prevent catalyst deactivation. nih.gov Furthermore, innovative metal-free reactions and photochemical methods that use light to drive the reaction have emerged. acs.org To circumvent the use of foul-smelling and easily oxidized thiols, scientists have developed thiol-free approaches that use alternative sulfur sources like xanthates or tetramethylthiourea. acs.orgmdpi.comresearchgate.net Other novel strategies include copper-catalyzed three-component reactions and decarbonylative cross-coupling. nih.govnih.gov
| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig Cross-Coupling | Pd catalyst, phosphine (B1218219) ligands, base | Mild to moderate temperature | High functional group tolerance, broad scope | Catalyst poisoning by thiols, expensive ligands. nih.gov |
| Ullmann Condensation | Copper catalyst, base | High temperatures | Inexpensive catalyst | Harsh conditions, limited substrate scope. jst.go.jp |
| Nucleophilic Aromatic Substitution (SNAr) | Base, no catalyst required | Room temperature to moderate heat | Metal-free, simple | Requires electron-withdrawing groups on the aryl ring. researchgate.net |
| Photoredox Catalysis | Photocatalyst (e.g., Ir, Ru, or organic dye), light | Room temperature | Very mild conditions, novel reactivity | Can require specialized equipment. jst.go.jpacs.org |
| Thiol-Free Synthesis | e.g., Xanthates, DABSO | Varies (thermal or photochemical) | Avoids use of odorous and sensitive thiols | May require multi-step or specific precursors. mdpi.comorganic-chemistry.org |
Evolution of Analytical Methodologies: Characterizing complex organosulfur compounds relies on a suite of analytical tools.
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of organosulfur compounds. britannica.com The presence of sulfur can often be confirmed by a characteristic isotopic peak for 34S, which is about 4.4% as abundant as the main 32S isotope. britannica.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, which helps in determining the elemental formula. rsc.org Fragmentation patterns in MS/MS experiments can reveal structural details; for instance, aromatic thioethers exhibit characteristic fragmentation pathways. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are standard for elucidating the carbon-hydrogen framework. In aryl thioethers, the protons on carbons directly attached to the sulfur atom show characteristic chemical shifts (typically 2.0-3.0 ppm for alkyl protons). libretexts.org For more direct information on the sulfur atom's environment, 33S NMR can be used. However, its application is limited by the low natural abundance (0.76%) and the quadrupolar nature of the 33S nucleus, which often results in very broad signals. britannica.com Despite these challenges, 33S NMR can be highly sensitive to the local electronic structure around the sulfur atom. britannica.com
Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying organosulfur compounds from complex mixtures, often coupled directly with mass spectrometry (GC-MS, LC-MS) for definitive identification. conicet.gov.arnih.gov
| Technique | Information Provided | Notes |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural fragments (MS/MS). | 34S isotope peak (M+2) is a key indicator. britannica.comsfrbm.org |
| 1H NMR | Number and environment of hydrogen atoms, connectivity through spin-spin coupling. | Protons adjacent to sulfur are deshielded (δ ≈ 2.0–3.0 ppm). libretexts.org |
| 13C NMR | Number and electronic environment of carbon atoms. | Carbons adjacent to sulfur appear at δ ≈ 20–40 ppm. libretexts.org |
| 33S NMR | Direct information about the sulfur atom's chemical environment. | Challenging due to low abundance and broad signals. britannica.com |
| GC/HPLC | Separation, purification, and quantification of components in a mixture. | Often coupled with MS for powerful analytical hyphenated techniques. conicet.gov.arnih.gov |
Current Research Landscape and Identified Knowledge Gaps for Benzene, [(4-methyl-3-pentenyl)thio]-
The current research landscape for Benzene, [(4-methyl-3-pentenyl)thio]- is largely undefined, with no significant body of published work dedicated specifically to it. This absence itself highlights a clear knowledge gap and presents an opportunity for foundational chemical research.
Current Research Landscape: Research on related structures is active. The synthesis of various aryl thioethers continues to be a dynamic field, with a strong emphasis on developing catalytic systems that are cheaper, more sustainable, and more tolerant of diverse functional groups. researchgate.netnih.gov Similarly, the chemistry of prenylated compounds is of enduring interest due to their prevalence in biologically active natural products. docbrown.info Research in this area often involves the total synthesis of complex molecules and the investigation of their medicinal properties. nih.gov Given its structure, Benzene, [(4-methyl-3-pentenyl)thio]- could be a target in programs aimed at creating novel bioactive compounds, leveraging the known biological activities of both aryl thioethers and prenyl groups. researchgate.net
Identified Knowledge Gaps: The primary knowledge gap is the lack of fundamental data for Benzene, [(4-methyl-3-pentenyl)thio]-. Future research could address the following areas:
Synthesis: Development of a reliable and high-yielding synthesis for the compound. This would involve exploring various modern C-S coupling strategies to connect a benzene-thiol derivative with a suitable 4-methyl-3-pentenyl halide or alcohol.
Spectroscopic Characterization: A complete and unambiguous characterization of the molecule using modern analytical techniques, including 1D and 2D NMR (COSY, HSQC, HMBC), HRMS, and potentially 33S NMR, is needed. This data is essential for confirming its structure and for any future studies.
Reactivity Studies: Investigation into the chemical reactivity of the molecule. For example, studying the reactions of the alkene double bond (e.g., oxidation, hydrogenation, halogenation) or the oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone could reveal interesting chemical properties.
Application-Oriented Research: Once the compound can be synthesized reliably, its properties could be explored. This could include screening for biological activity (e.g., as an anti-inflammatory, antimicrobial, or anticancer agent) or investigating its potential as a monomer or additive in materials science. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
203632-83-1 |
|---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
4-methylpent-3-enylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-9H,6,10H2,1-2H3 |
InChI Key |
YWDRRSHEQGWEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCSC1=CC=CC=C1)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Benzene, 4 Methyl 3 Pentenyl Thio and Its Structural Analogues
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target thioether relies on the efficient preparation of its two constituent parts: the aliphatic thiol and a suitable benzene-based reaction partner.
Preparation of the (4-methyl-3-pentenyl)thiol Moiety
The (4-methyl-3-pentenyl)thiol, also known as prenyl thiol, is a key building block. Its synthesis typically starts from commercially available precursors like prenyl alcohol or prenyl bromide.
One common approach involves the nucleophilic substitution of prenyl bromide with a sulfur nucleophile. researchgate.netsciensage.info For instance, reacting prenyl bromide with reagents like sodium hydrogen sulfide (B99878) (NaSH) can yield the desired thiol. sciensage.info Phase transfer catalysts, such as Tetra Butyl Ammonium Bromide (TBAB), can facilitate this reaction, especially when dealing with reactants that have different solubilities. sciensage.info Another method involves reacting an alkyl halide with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed to the thiol. sciensage.info
Alternatively, prenyl alcohol can be a starting point. google.comgoogle.com The alcohol can be converted to a better leaving group, such as a tosylate or mesylate, followed by substitution with a sulfur source. Direct conversion from the corresponding alkene, isoprene, is also possible through various addition reactions, although this can sometimes lead to mixtures of products. google.comgoogle.com The reduction of related sulfur-containing compounds, like thiiranes, using reducing agents such as LiAlH₄, also provides a route to monoterpene thiols. mdpi.com
Synthesis of Substituted Benzene (B151609) Precursors
The benzene component required for the synthesis is typically an aryl halide (e.g., iodobenzene, bromobenzene, or chlorobenzene) or an aryl sulfonate (e.g., triflate). These functional groups serve as effective leaving groups in subsequent C-S bond-forming reactions. The synthesis of these precursors is well-established in organic chemistry. organic-chemistry.orgorganic-chemistry.org
Aryl halides can be prepared through direct halogenation of benzene or its derivatives using appropriate halogenating agents and catalysts. For more complex substituted benzenes, methods like the Sandmeyer reaction, starting from anilines, are employed to introduce a halide at a specific position. The synthesis of aryl triflates is commonly achieved by reacting a phenol (B47542) with triflic anhydride (B1165640) in the presence of a base. The choice of the specific aryl precursor often depends on the intended coupling methodology, as reactivity can vary significantly (I > Br > Cl > OTf) depending on the catalytic system. acsgcipr.org For certain reactions like Nucleophilic Aromatic Substitution (SNAr), the benzene ring must be "activated" by the presence of electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. acsgcipr.orgresearchgate.net
Direct Thioether Bond Formation Methodologies
With the precursors in hand, the crucial C-S bond can be formed. Several powerful methodologies exist for this transformation, each with its own advantages and limitations.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic Aromatic Substitution (SNAr) is a direct method for forming aryl thioethers. bohrium.comnih.gov This reaction involves the displacement of a leaving group (typically a halide) from an activated aromatic ring by a nucleophile, in this case, a thiolate anion. acsgcipr.orgacs.org The thiolate is generated in situ from the corresponding thiol using a base.
The mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.orgresearchgate.net For the reaction to be successful, the aromatic ring must be substituted with strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. acsgcipr.orgresearchgate.net This requirement makes SNAr highly regioselective but also limits its applicability to electron-poor arenes.
Common bases used include potassium carbonate, cesium carbonate, and sodium hydroxide, while polar aprotic solvents like DMF, DMSO, or NMP are typically employed. acsgcipr.orgresearchgate.net While effective for activated substrates, SNAr is generally not suitable for preparing thioethers from unactivated or electron-rich aryl halides. acsgcipr.org
| Aryl Halide Substrate | Thiol | Base | Solvent | Conditions | Yield | Citation |
|---|---|---|---|---|---|---|
| Electron-deficient Heteroaryl Halide | Alkyl/Aryl Thiol | K₂CO₃ | DMAc | rt - 100 °C | Good | nih.gov |
| Nitro-activated Aryl Halide | Alkyl/Aryl Thiol | Cs₂CO₃ | DMSO | 25 °C | Good to Excellent | researchgate.net |
| Electron-deficient Nitroarene | Alkyl/Aryl Thiol | Mg(OMe)₂ | Not specified | Not specified | Good | researchgate.net |
Transition-Metal-Catalyzed Cross-Coupling Reactions
To overcome the limitations of SNAr, transition-metal-catalyzed cross-coupling reactions have become the most versatile and widely used methods for C-S bond formation. acsgcipr.org These reactions are applicable to a much broader range of aryl halides and pseudohalides, including those that are electron-rich or sterically hindered.
Buchwald-Hartwig Cross-Coupling: Initially developed for C-N bond formation, the Buchwald-Hartwig amination protocol has been successfully adapted for the synthesis of aryl thioethers. organic-chemistry.orgyoutube.com This palladium-catalyzed reaction couples an aryl halide or triflate with a thiol in the presence of a base and a specialized phosphine (B1218219) ligand. organic-chemistry.orgnih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich monophosphine or bisphosphine ligands often providing the best results. acsgcipr.orgnih.gov The reaction is highly general, tolerates a wide variety of functional groups, and can often be performed under mild conditions. youtube.comnih.gov
Ullmann-type Coupling: The Ullmann condensation is a classic copper-catalyzed method for forming C-S bonds. wikipedia.orgnih.gov Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. wikipedia.orgscielo.org.mx However, modern advancements have led to the development of catalytic systems that operate under much milder conditions. nih.govacs.org These improved methods often use a copper(I) salt (e.g., CuI) as the catalyst in combination with a ligand, such as diamines or amino acids, which facilitates the reaction. nih.govresearchgate.net Ligand-free protocols have also been developed, particularly for reactive substrates like aryl iodides. organic-chemistry.orgresearchgate.net Copper-catalyzed systems are attractive due to the low cost and low toxicity of copper compared to palladium. nih.govresearchgate.net
| Method | Catalyst | Ligand | Base | Aryl Partner | Thiol Partner | Citation |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)₂) | Phosphine-based (e.g., SPhos, XPhos) | NaOtBu, K₂CO₃ | Aryl Halides/Triflates | Aliphatic/Aromatic | acsgcipr.orgnih.govscispace.com |
| Ullmann-type | Copper (e.g., CuI, CuBr) | Diamine, Amino Acid, or Ligand-Free | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl Halides (esp. Iodides) | Aliphatic/Aromatic | wikipedia.orgresearchgate.netorganic-chemistry.org |
| Nickel-Catalyzed | Nickel (e.g., NiCl₂·6H₂O) | Ligand-Free (in TBAB) | Not specified | Aryl Iodides | Aliphatic/Aromatic | researchgate.net |
| Iron-Catalyzed | Iron salts | Not specified | Not specified | Aryl Halides | Aliphatic/Aromatic | acsgcipr.org |
Metal-Free and Solid Lewis Acid Catalysis in Thioether Synthesis
The synthesis of aryl thioethers, including the target compound, has increasingly moved away from transition-metal-catalyzed reactions to avoid issues of cost, toxicity, and contamination of the final product. Metal-free approaches and the use of solid acid catalysts represent a significant step towards greener and more efficient chemical manufacturing. beilstein-journals.orgorganic-chemistry.org
Solid Lewis acids, such as amorphous silica-alumina, have emerged as highly effective and selective catalysts for the S-alkylation of thiols with alcohols. beilstein-journals.orgnih.gov This method allows for the direct condensation of a thiol, like thiophenol, with an alcohol, such as 4-methyl-3-penten-1-ol, to form the corresponding thioether. The reaction typically proceeds under mild, solvent-free conditions, with water as the only byproduct, aligning perfectly with green chemistry principles. beilstein-journals.orgresearchgate.net The catalytic activity is attributed to the Lewis acidic sites on the catalyst surface, which activate the alcohol for nucleophilic attack by the thiol. beilstein-journals.org A key advantage of these solid catalysts is their heterogeneity, which allows for easy separation from the reaction mixture and potential for recycling. beilstein-journals.orgbeilstein-journals.org
Another notable metal-free strategy involves the acid-mediated coupling of thiols or existing thioethers with diaryliodonium salts. organic-chemistry.org This approach operates under acidic conditions, often using trifluoroacetic acid (TFA), and is tolerant of air and moisture. organic-chemistry.org The reaction proceeds through the formation of a sulfonium (B1226848) salt intermediate, followed by nucleophilic substitution to yield the desired aryl sulfide. organic-chemistry.org This method demonstrates broad substrate scope and complements other synthetic routes by offering enhanced functional group tolerance. organic-chemistry.org
Table 1: Comparison of Metal-Free and Solid Lewis Acid Catalysis Methods
| Method | Catalyst/Reagent | Key Features | Potential Application for Target Synthesis | Reference |
|---|---|---|---|---|
| Solid Lewis Acid Catalysis | Amorphous Silica-Alumina | Solvent-free conditions, high selectivity, recyclable catalyst, water is the only byproduct. | Direct reaction of thiophenol and 4-methyl-3-penten-1-ol. | beilstein-journals.orgnih.gov |
| Acid-Mediated Arylation | Diaryliodonium Salts / Trifluoroacetic Acid (TFA) | Transition-metal-free, tolerant to air and moisture, broad substrate scope. | Reaction of a (4-methyl-3-pentenyl)thiol surrogate with a diaryliodonium salt. | organic-chemistry.org |
Indirect Synthetic Pathways and Derivatization
Indirect methods provide valuable alternatives to the direct coupling of thiophenol and an appropriate alkyl halide or alcohol, particularly when seeking to avoid the use of noxious and air-sensitive thiols.
Modification of Existing Aryl Thioethers
New aryl sulfides can be synthesized by modifying pre-existing thioether structures. An acid-mediated, transition-metal-free method allows for the coupling of simple thioethers with diaryliodonium salts. organic-chemistry.org For instance, a readily available alkyl aryl sulfide could be transformed into a more complex analogue. This strategy, while less direct for the primary synthesis of Benzene, [(4-methyl-3-pentenyl)thio]- , is highly valuable for creating a library of related compounds by varying the diaryliodonium salt, offering flexibility in late-stage molecular diversification. organic-chemistry.org
Utilizing Thiol Surrogates (e.g., Xanthates, Bunte Salts) for Odorless Synthesis
The notoriously foul odor of thiols is a major drawback in their large-scale application. nih.govnih.gov This has spurred the development of odorless thiol surrogates that can generate the thiolate in situ.
Xanthates (ROCS₂K) are stable, low-cost, and odorless compounds that serve as excellent thiol surrogates. nih.govmdpi.comresearchgate.net They can be prepared from the corresponding alcohol (e.g., 4-methyl-3-penten-1-ol) and carbon disulfide. mdpi.com These xanthate salts react with aryl halides in a transition-metal-free and base-free process to generate aryl thioethers. mdpi.comresearchgate.net The reaction likely proceeds through a xanthate intermediate, which then undergoes thermal decomposition or further reaction to yield the final thioether product. mdpi.com This method is praised for its broad substrate scope and good functional group tolerance. nih.govresearchgate.net
Bunte Salts (RSSO₃Na) are another class of odorless, crystalline, and water-soluble thiol surrogates. mdpi.comthieme.de They are typically prepared by the reaction of an alkyl halide (e.g., 4-methyl-3-pentenyl chloride) with sodium thiosulfate. mdpi.commyttex.net The resulting Bunte salt can then be coupled with a Grignard reagent (e.g., phenylmagnesium bromide) to form the desired thioether, avoiding the direct handling of thiols. organic-chemistry.org This pathway is highly versatile and produces a benign sulfite (B76179) anion as a byproduct. organic-chemistry.org Copper-catalyzed methods have also been developed for the synthesis of aryl Bunte salts directly from aryl halides. organic-chemistry.org
Table 2: Comparison of Odorless Thiol Surrogates
| Thiol Surrogate | Preparation | Coupling Partner | Key Advantages | Reference |
|---|---|---|---|---|
| Xanthates (R-OCS₂K) | From alcohol + CS₂ | Aryl or Alkyl Halides | Odorless, stable, low-cost, transition-metal-free, base-free. | nih.govmdpi.comresearchgate.net |
| Bunte Salts (R-SSO₃Na) | From alkyl halide + Na₂S₂O₃ | Grignard Reagents | Odorless, crystalline solid, water-soluble, benign byproducts. | mdpi.comorganic-chemistry.org |
Stereoselective and Regioselective Synthesis Considerations for the Alkene and Thioether Moieties
Achieving high levels of regio- and stereoselectivity is crucial in modern organic synthesis. For a molecule like Benzene, [(4-methyl-3-pentenyl)thio]- , these considerations apply to both the formation of the C-S bond and the integrity of the alkene moiety.
Regioselectivity: The synthesis must selectively form the desired thioether linkage without side reactions, such as addition across the double bond of the pentenyl group.
Anti-Markovnikov Addition: If synthesizing the thioether via hydrothiolation of an alkene (e.g., adding thiophenol to myrcene), controlling the regioselectivity is paramount. Radical-based thiol-ene reactions or certain metal-catalyzed hydrothiolations can achieve anti-Markovnikov addition, placing the sulfur atom at the terminal carbon as desired. organic-chemistry.org
S-Alkylation vs. C-Alkylation: In reactions involving ambident nucleophiles, conditions must favor S-alkylation over potential C-alkylation.
SNAr Reactions: When using aryl halides, the position of leaving groups and the nature of electron-withdrawing substituents on the aromatic ring dictate the regioselectivity of the C–S bond formation. jst.go.jp
Stereoselectivity: While the target compound itself is achiral, the principles of stereoselective synthesis are critical when preparing chiral analogues.
Sₙ2 Reactions: Syntheses proceeding via an Sₙ2 mechanism, such as the reaction of a thiolate with a chiral alkyl halide or sulfonate, would result in a predictable inversion of configuration at the stereocenter. nih.gov
Allylic Systems: Electrochemical methods have been developed for the regio- and stereoselective synthesis of allylic thioethers from allylic iodides and disulfides, proceeding under mild, metal-free conditions. acs.org These methods can preserve the stereochemistry of the starting materials. acs.org
Enzymatic Synthesis: Lantibiotic synthetases are enzymes that can generate thioether cross-links, although controlling their regioselectivity for non-native substrates can be challenging. nih.gov
Green Chemistry Principles in Benzene, [(4-methyl-3-pentenyl)thio]- Synthesis
The twelve principles of green chemistry provide a framework for designing safer, more sustainable chemical processes. acs.orgresearchgate.net Many of the modern methods for thioether synthesis align with these principles.
Prevention: Designing syntheses to minimize waste is a core tenet. Using odorless thiol surrogates like xanthates and Bunte salts prevents the release of volatile, malodorous, and toxic thiols. nih.govmdpi.comorganic-chemistry.org
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Direct addition reactions, such as the catalytic addition of a thiol to an alkene, are highly atom-economical. In contrast, substitution reactions that generate salt byproducts have lower atom economy.
Less Hazardous Chemical Syntheses: The move away from toxic reagents and solvents is a key trend. Metal-free catalytic systems and the use of water as a solvent or as the sole byproduct source are prime examples. beilstein-journals.orgrsc.org
Designing Safer Chemicals: This principle is inherent in the use of stable, non-volatile Bunte salts and xanthates instead of their foul-smelling thiol counterparts. researchgate.netmdpi.com
Safer Solvents and Auxiliaries: Solvent-free reactions, such as those employing solid acid catalysts, are ideal. beilstein-journals.orgnih.gov When solvents are necessary, greener options are preferred over traditional dipolar aprotic solvents that are often reprotoxic. acsgcipr.org
Use of Renewable Feedstocks: While not directly addressed in all methods, the potential to derive starting materials like 4-methyl-3-penten-1-ol (a derivative of isoprenoids) from renewable plant sources connects the synthesis to this principle.
Reduce Derivatives: Unnecessary protection/deprotection steps should be avoided as they generate waste. acs.org Highly selective catalysts, such as solid Lewis acids or enzymes, can react at a specific functional group, obviating the need for protecting groups. beilstein-journals.org
Catalysis: Catalytic reagents are superior to stoichiometric ones. acs.org The use of recyclable solid acid catalysts, photoredox catalysts, or electrocatalysis represents a significant green advancement in thioether synthesis. beilstein-journals.orgacs.orgrsc.org
Design for Degradation: While not a focus of the synthetic methods themselves, designing the final product to be biodegradable is an important consideration for environmental impact.
Real-time Analysis for Pollution Prevention: The use of continuous-flow microreactors allows for precise control over reaction conditions and real-time monitoring, which can prevent runaway reactions and byproduct formation. rsc.org
Inherently Safer Chemistry for Accident Prevention: Employing stable solids like Bunte salts and solid catalysts instead of hazardous liquids or gases reduces the risk of accidents. nih.govmdpi.com
Table 3: Green Chemistry Metrics for Selected Thioether Synthesis Routes
| Synthetic Route | Green Principle(s) Addressed | Advantages | Reference |
|---|---|---|---|
| Solid Lewis Acid Catalysis (Alcohol + Thiol) | Catalysis, Safer Solvents (Solvent-free), Waste Prevention (Water byproduct) | High atom economy, recyclable catalyst, mild conditions. | beilstein-journals.orgnih.gov |
| Xanthate Surrogate + Aryl Halide | Less Hazardous Synthesis, Waste Prevention, Safer Chemicals | Avoids use of odorous thiols, transition-metal-free. | nih.govmdpi.comresearchgate.net |
| Bunte Salt Surrogate + Grignard Reagent | Less Hazardous Synthesis, Safer Chemicals | Uses stable, odorless, crystalline solids; benign byproducts. | mdpi.comorganic-chemistry.org |
| Electrochemical Synthesis (Allylic Iodide + Disulfide) | Catalysis (Electrocatalysis), Less Hazardous Synthesis | Mild, oxidant-free, metal-free conditions. | acs.org |
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Benzene, 4 Methyl 3 Pentenyl Thio
Reactivity of the Thioether Linkage
The thioether (C-S-C) bond in Benzene (B151609), [(4-methyl-3-pentenyl)thio]- is a key site of chemical reactivity. The sulfur atom, with its lone pairs of electrons, imparts nucleophilic and redox-active properties to the molecule. This section focuses on oxidation, cleavage, and coordination reactions centered at this linkage.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the thioether linkage is susceptible to oxidation, typically proceeding in a stepwise manner to first form the corresponding sulfoxide (B87167) and then, under more forcing conditions, the sulfone. These oxidation reactions are fundamental transformations for aryl sulfides.
The initial oxidation converts the sulfide (B99878) to Benzene, [(4-methyl-3-pentenyl)sulfinyl]-, a sulfoxide. This transformation can be achieved with a high degree of selectivity using a variety of oxidizing agents under controlled conditions. Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in a suitable solvent like glacial acetic acid, and peroxy acids such as meta-chloroperbenzoic acid (m-CPBA). pharmaguideline.comchemistrysteps.com For instance, the oxidation of simple analogs like methyl phenyl sulfide to its sulfoxide can be accomplished with high yield and selectivity using H₂O₂ in acetic acid, avoiding over-oxidation to the sulfone. chemistrysteps.comlibretexts.org Biocatalytic methods, employing microorganisms like Aspergillus ochraceus, have also been shown to oxidize aryl sulfides selectively. pharmaguideline.com
Further oxidation of the sulfoxide yields the corresponding sulfone, Benzene, [(4-methyl-3-pentenyl)sulfonyl]-. This step generally requires stronger oxidizing agents or more vigorous reaction conditions than the initial oxidation to the sulfoxide. Reagents like Oxone® or certain transition metal catalysts in combination with H₂O₂ are effective for converting sulfides directly to sulfones. pharmaguideline.com For example, while tantalum carbide catalyzes the oxidation of sulfides to sulfoxides with H₂O₂, niobium carbide promotes the formation of the sulfone under similar conditions. nih.gov
The table below summarizes typical conditions used for the oxidation of analogous aryl sulfides, which are applicable to Benzene, [(4-methyl-3-pentenyl)thio]-.
| Starting Material Analogue | Reagent(s) | Product | Selectivity | Reference(s) |
| Methyl Phenyl Sulfide | H₂O₂, Glacial Acetic Acid | Methyl Phenyl Sulfoxide | >99% for Sulfoxide | chemistrysteps.com |
| Various Aryl Sulfides | FeCl₃, H₅IO₆ | Aryl Sulfoxides | High | nih.gov |
| Butyl Phenyl Sulfide | Penicillium funiculosum | Butyl Phenyl Sulfone | Sulfone | pharmaguideline.com |
| Methyl Phenyl Sulfide | Ti(IV)-substituted heteropolytungstate, H₂O₂ | MPSO and MPSO₂ | Quantitative Yield | orgoreview.com |
| Various Sulfides | Tantalum Carbide, 30% H₂O₂ | Sulfoxides | High Yield | nih.gov |
| Various Sulfides | Niobium Carbide, 30% H₂O₂ | Sulfones | High Yield | nih.gov |
Cleavage Reactions of the C-S Bond
The carbon-sulfur bond in aryl thioethers, while generally stable, can be cleaved under specific reaction conditions. This cleavage is a key step in various synthetic methodologies for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net These transformations can be promoted by transition metals or achieved under metal-free conditions. researchgate.netnih.gov
Transition-metal-free strategies often employ reagents such as strong acids, bases, or oxidants to activate the C–S bond for cleavage. researchgate.net More recently, nickel-catalyzed reactions have demonstrated the cleavage of the aryl C-S bond in a process known as an aryl exchange reaction. In this methodology, a stable nickel catalyst facilitates the cleavage of the C-S bond in a starting aryl sulfide and subsequent formation of a new C-S bond with a different aryl group, effectively swapping the aryl partners. nih.gov This type of reaction highlights the accessibility of the C-S bond to oxidative addition with a suitable metal center.
Coordination Chemistry and Ligand Development with Metal Centers
The sulfur atom in the thioether linkage possesses lone pairs of electrons that can be donated to a metal center, allowing Benzene, [(4-methyl-3-pentenyl)thio]- to function as a ligand in coordination complexes. Aryl sulfides have been successfully employed as ligands in coordination chemistry. youtube.com The electronic properties of the metal center can be fine-tuned by varying the substituents on the aryl sulfide ligand, which modulates the electron-donating ability of the sulfur atom. youtube.com
The strong coordination of thioethers to transition metals is a well-known phenomenon. chegg.com While this affinity can sometimes lead to catalyst deactivation in certain catalytic cycles, it is also a property that can be harnessed for the design of specific catalysts where the thioether ligand plays a crucial role in stabilizing the metal center and influencing its reactivity.
Reactivity of the (4-methyl-3-pentenyl) Chain and its Alkene Functionality
The (4-methyl-3-pentenyl) side chain contains a trisubstituted carbon-carbon double bond, which is a site of rich reactivity, distinct from the aromatic ring. This alkene functionality primarily undergoes addition reactions.
Electrophilic Addition Reactions
The electron-rich pi (π) bond of the alkene is susceptible to attack by electrophiles. In the case of an unsymmetrical alkene like the one in Benzene, [(4-methyl-3-pentenyl)thio]-, these additions are regioselective and typically follow Markovnikov's rule. britannica.comlibretexts.org This rule states that in the addition of a protic acid (H-X), the proton (H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org
For Benzene, [(4-methyl-3-pentenyl)thio]-, the double bond is between C3 and C4 of the pentenyl chain. C3 is bonded to one hydrogen atom, while C4 is bonded to two methyl groups and has no hydrogen atoms.
Reaction Mechanism (e.g., with HBr):
Electrophilic Attack: The π bond of the alkene attacks the electrophilic hydrogen of HBr. The proton adds to C3, the less substituted carbon.
Carbocation Formation: This addition generates a stable tertiary carbocation at C4, which is stabilized by the inductive effect of the three attached alkyl groups (two methyls and the CH₂-CH₂-S-Ph group).
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the electron-deficient carbocation at C4 to form the final neutral product.
The predicted major product of the reaction with HBr would therefore be Benzene, [(3-bromo-4-methylpentyl)thio]- .
| Reagent | Expected Major Product | Rule | Reference(s) |
| H-Cl | Benzene, [(3-chloro-4-methylpentyl)thio]- | Markovnikov | britannica.comlibretexts.org |
| H-Br | Benzene, [(3-bromo-4-methylpentyl)thio]- | Markovnikov | libretexts.org |
| H₂O, H⁺ catalyst | Benzene, {[3-hydroxy-4-methylpentyl]thio}- | Markovnikov | chemistrysteps.com |
Polymerization and Oligomerization Initiated at the Alkene
The alkene in the 4-methyl-3-pentenyl group is a trisubstituted double bond. This structural feature significantly influences its polymerization behavior. Due to steric hindrance around the double bond, this alkene is generally less reactive towards polymerization than terminal (monosubstituted) or 1,2-disubstituted alkenes. High molecular weight polymers are therefore challenging to form.
However, under specific conditions, particularly with cationic initiators, oligomerization can be induced. Strong Brønsted or Lewis acids can protonate the double bond to generate a relatively stable tertiary carbocation. This cation can then react with another monomer unit, propagating the chain. The process is typically terminated by proton loss or reaction with a nucleophile after only a few monomer units have added, resulting in low molecular weight oligomers. Radical polymerization is generally inefficient for such sterically hindered alkenes.
| Initiator Type | Mechanism | Predicted Outcome | Comments |
|---|---|---|---|
| Cationic (e.g., H₂SO₄, AlCl₃) | Cationic Addition | Oligomers | Reaction proceeds via a stable tertiary carbocation but is limited by steric hindrance. |
| Radical (e.g., AIBN, BPO) | Radical Addition | No significant polymerization | The trisubstituted double bond is not sufficiently reactive towards radical attack. |
| Anionic (e.g., n-BuLi) | Anionic Addition | No reaction | The alkene is electron-rich and not susceptible to nucleophilic attack. |
Hydrofunctionalization and Other Transformations
The carbon-carbon double bond is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups. The regioselectivity of these reactions is governed by well-established principles, such as Markovnikov's rule, which predicts the addition of a proton to the less substituted carbon atom of the double bond.
Hydrohalogenation: The addition of hydrogen halides (e.g., H-Cl, H-Br) proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, where the proton adds to C3 of the pentenyl chain, and the halide adds to the more substituted C4, resulting in a tertiary alkyl halide.
Acid-Catalyzed Hydration: In the presence of aqueous acid (e.g., dilute H₂SO₄), a water molecule adds across the double bond. This reaction also adheres to Markovnikov's rule, yielding a tertiary alcohol at C4.
Hydroboration–Oxidation: This two-step procedure provides a complementary, anti-Markovnikov outcome. In the first step, borane (B79455) (BH₃) adds to the double bond, with the boron atom attaching to the less sterically hindered C3. Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding a secondary alcohol at C3. nih.gov
| Reaction | Reagents | Regioselectivity | Product Structure |
|---|---|---|---|
| Hydrohalogenation | H-X (X = Cl, Br, I) | Markovnikov | Benzene, [(4-halo-4-methylpentyl)thio]- |
| Hydration | H₂O, H⁺ (cat.) | Markovnikov | Benzene, [(4-hydroxy-4-methylpentyl)thio]- |
| Hydroboration–Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | anti-Markovnikov | Benzene, [(3-hydroxy-4-methylpentyl)thio]- |
Reactivity of the Benzene Ring
The [(4-methyl-3-pentenyl)thio]- substituent significantly influences the reactivity of the benzene ring, particularly in substitution reactions.
Electrophilic Aromatic Substitution Patterns and Directing Effects
The thioether group (-S-R) attached to the benzene ring acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.commasterorganicchemistry.com Although sulfur is more electronegative than carbon, its lone pairs of electrons can be donated into the aromatic system through resonance. This resonance effect outweighs the inductive withdrawal, increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.
The resonance stabilization is most effective for intermediates formed from attack at the ortho and para positions. libretexts.orgyoutube.com In these cases, a resonance structure can be drawn where the positive charge of the carbocation intermediate (the sigma complex) is delocalized onto the sulfur atom, forming a stable sulfonium (B1226848) ion. This additional resonance contributor is not possible for meta attack. Consequently, the activation energy for ortho and para substitution is lower, making these the predominant pathways. organicchemistrytutor.com Due to steric hindrance from the bulky thioether substituent, the para product is often favored over the ortho product.
| Reaction | Reagents | Electrophile | Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-nitro derivatives |
| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromo derivatives |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | ortho- and para-sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho- and para-acyl derivatives |
Nucleophilic Aromatic Substitution on Activated Rings
Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich benzene rings. The common SNAr (addition-elimination) mechanism requires the presence of at least one powerful electron-withdrawing group (such as -NO₂ or -CN) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comnih.gov The thioether substituent in Benzene, [(4-methyl-3-pentenyl)thio]- is an electron-donating group, which destabilizes this intermediate and thus strongly disfavors the SNAr pathway. For SNAr to occur, the ring would first need to be functionalized with strong deactivating groups, for instance, through nitration. youtube.com
An alternative NAS pathway, the elimination-addition mechanism, proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism does not require electron-withdrawing groups but instead necessitates a leaving group (typically a halide) on the ring and the use of a very strong base, such as sodium amide (NaNH₂). This pathway is not applicable to the parent compound but could be relevant for a halogenated derivative.
| Mechanism | Key Requirement on Ring | Feasibility for Parent Compound | Reason |
|---|---|---|---|
| Addition-Elimination (SNAr) | Strong electron-withdrawing group(s) | Very Low | The thioether is an electron-donating group, destabilizing the required Meisenheimer complex. youtube.com |
| Elimination-Addition (Benzyne) | Leaving group (e.g., halide) and strong base | Not Applicable | The parent compound lacks a suitable leaving group. |
Hydrogenation and Aromatization Reactions
Catalytic hydrogenation can reduce both the alkene and the aromatic ring, typically under different conditions. youtube.com The alkene double bond is significantly more reactive towards hydrogenation than the stable aromatic ring.
Selective Hydrogenation: Using a standard catalyst like palladium on carbon (Pd/C) with hydrogen gas at or near atmospheric pressure and room temperature will selectively reduce the C=C bond of the pentenyl group, leaving the benzene ring intact. This yields Benzene, [(4-methylpentyl)thio]-.
Complete Hydrogenation: To reduce the aromatic ring, more forcing conditions are required, such as higher pressures (e.g., >50 atm) and/or temperatures, or more active catalysts like rhodium or ruthenium. Under these conditions, both the alkene and the benzene ring will be fully saturated to produce (4-methylpentyl)thiocyclohexane.
Aromatization is the reverse process and would involve the dehydrogenation of the corresponding cyclohexyl or cyclohexadienyl derivatives to regenerate the aromatic ring, a process typically requiring a catalyst and high temperatures.
Tandem and Cascade Reactions Involving Multiple Functional Groups
The proximate arrangement of an alkene and an activated aromatic ring allows for the possibility of intramolecular tandem or cascade reactions. A prominent example is an acid-catalyzed intramolecular cyclization, which constitutes a tandem electrophilic addition/intramolecular electrophilic aromatic substitution.
In the presence of a strong acid, the alkene can be protonated to form a tertiary carbocation. This electrophilic center can then be attacked by the nucleophilic benzene ring in an intramolecular Friedel-Crafts alkylation. rsc.org Given the length of the tether, the attack is most likely to occur at the ortho position of the ring to form a six-membered ring. Subsequent deprotonation (loss of H⁺) restores the aromaticity of the ring, yielding a fused heterocyclic product, specifically a substituted thia-chromane or tetrahydro-benzothiopyran derivative. This type of reaction provides an efficient route to complex cyclic sulfides from a linear precursor. acs.org
Mechanistic Investigations of Key Transformations and Reaction Intermediates
The chemical behavior of Benzene, [(4-methyl-3-pentenyl)thio]- is dictated by the interplay of its three key functional components: the aromatic benzene ring, the nucleophilic thioether linkage, and the reactive 4-methyl-3-pentenyl group. Mechanistic studies on analogous aryl-allyl thioether systems provide a robust framework for understanding the principal transformation pathways of this compound. These transformations primarily involve the sulfur atom and the adjacent allylic group, and include oxidation, subsequent Pummerer-type rearrangements, and researchgate.netnih.gov-sigmatropic rearrangements.
Oxidation of the Thioether Linkage
The initial and most common transformation of a thioether is its oxidation. This process typically occurs in two stages: the oxidation of the thioether to a sulfoxide, and the subsequent oxidation of the sulfoxide to a sulfone.
The mechanism of thioether oxidation, for instance by hydrogen peroxide, is thought to proceed through a transition state where the sulfur atom acts as a nucleophile, attacking one of the oxygen atoms of the oxidant. acs.org Computational studies on similar systems, such as the oxidation of dimethyl sulfide by H₂O₂, suggest an energy barrier of approximately 12.7 kcal/mol for this step. acs.org The reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups would be expected to increase the nucleophilicity of the sulfur atom, thus accelerating the reaction, while electron-withdrawing groups would have the opposite effect.
Table 1: Representative Calculated Parameters for the Oxidation of an Aryl Thioether to an Aryl Sulfoxide
| Parameter | Value | Description |
| Activation Energy (ΔG‡) | ~12-15 kcal/mol | The free energy barrier for the reaction, indicating a moderately facile process at room temperature. |
| Transition State S-O Bond Length | ~1.8-2.0 Å | The distance between the sulfur and oxygen atoms in the transition state, indicating a partially formed bond. |
| Transition State O-O Bond Length | ~1.6-1.8 Å | The elongated bond of the peroxide oxidant in the transition state, indicating partial bond cleavage. |
| Reaction Enthalpy (ΔH) | Highly Exothermic | The overall reaction is thermodynamically favorable. |
Note: The data in this table are representative values based on computational studies of analogous thioether oxidations and are intended for illustrative purposes.
Pummerer Rearrangement of the Corresponding Sulfoxide
Once oxidized to the sulfoxide, Benzene, [(4-methyl-3-pentenyl)sulfinyl]-, can undergo a Pummerer rearrangement in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.org This reaction transforms the sulfoxide into an α-acyloxy thioether.
The mechanism commences with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acetoxysulfonium ion. wikipedia.orgnih.gov This is typically the rate-determining step. nih.gov A base, such as the acetate (B1210297) ion generated in the first step, then abstracts a proton from the α-carbon (the carbon adjacent to the sulfur), leading to the formation of a key intermediate, a sulfonium ylide. This ylide then undergoes elimination to form a thionium (B1214772) ion, which is subsequently trapped by the acetate nucleophile to yield the final α-acetoxy thioether product. wikipedia.org
Table 2: Key Intermediates in the Pummerer Rearrangement
| Intermediate | Structure | Role in the Mechanism |
| Acetoxysulfonium Ion | [Ar-S(OAc)-R]⁺ | The initial activated species formed by the reaction of the sulfoxide with the anhydride. |
| Sulfonium Ylide | Ar-S⁺(-C⁻HR) | Formed upon deprotonation of the α-carbon; a crucial, short-lived intermediate. |
| Thionium Ion | [Ar-S=CHR]⁺ | A highly electrophilic species that is readily attacked by nucleophiles. |
Note: This table describes the general intermediates of the Pummerer rearrangement as applied to the title compound.
researchgate.netnih.gov-Sigmatropic Rearrangement
The allylic nature of the 4-methyl-3-pentenyl group opens up another significant reaction pathway: the researchgate.netnih.gov-sigmatropic rearrangement. wikipedia.org This pericyclic reaction typically proceeds through a sulfur ylide intermediate, which can be generated from the thioether by reaction with a carbene source, or from the corresponding sulfonium salt by deprotonation.
The mechanism involves the formation of a five-membered cyclic transition state. wikipedia.org In this concerted process, a new carbon-carbon bond is formed between the ylidic carbon and the γ-carbon of the allyl group, while the carbon-sulfur bond is cleaved. The result is the migration of the arylthio group from the C1 to the C3 position of the original pentenyl chain, with a concomitant shift of the double bond. These rearrangements are known for their high stereoselectivity. wikipedia.org
Table 3: Calculated Energetic Profile for a Model researchgate.netnih.gov-Sigmatropic Rearrangement of an Allylic Sulfonium Ylide
| Parameter | Representative Value | Description |
| Ylide Formation Energy | Endothermic | The formation of the reactive ylide intermediate is energetically uphill. |
| Activation Energy (ΔG‡) for Rearrangement | ~10-20 kcal/mol | The barrier for the concerted researchgate.netnih.gov-shift, indicating a kinetically feasible process. |
| Transition State | Five-membered Envelope | A highly ordered, cyclic transition state that dictates the stereochemical outcome. |
| Overall Reaction Energy | Exothermic | The rearranged product is typically more thermodynamically stable than the starting ylide. |
Note: The data presented are illustrative and based on computational studies of analogous researchgate.netnih.gov-sigmatropic rearrangements of sulfur ylides.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. mdpi.com For Benzene (B151609), [(4-methyl-3-pentenyl)thio]-, a suite of 1D and 2D NMR experiments can reveal its complete atomic framework.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.org The analysis of chemical shifts, signal integrations, and coupling patterns allows for the assignment of each atom to its position in the molecular structure.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the 4-methyl-3-pentenyl group. The protons on the benzene ring typically appear in the downfield region (δ 7.0-7.5 ppm), and their splitting pattern reveals the substitution. The protons of the thioether's side chain, including the methylene (B1212753) groups, the vinylic proton, and the terminal methyl groups, will have characteristic shifts and multiplicities based on their neighboring atoms.
The ¹³C NMR spectrum complements the ¹H data by showing a single peak for each unique carbon atom. organicchemistrydata.org The aromatic carbons resonate between δ 120-140 ppm, while the aliphatic and vinylic carbons of the side chain appear at higher fields. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom and the presence of the double bond.
Predicted ¹H NMR Data for Benzene, [(4-methyl-3-pentenyl)thio]- Predicted values are based on standard chemical shift increments and data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (ortho, meta, para) | ~7.1 - 7.4 | Multiplet (m) | - |
| =CH (vinylic) | ~5.1 - 5.3 | Triplet (t) | ~7.0 |
| S-CH₂ | ~3.0 - 3.2 | Triplet (t) | ~7.5 |
| S-CH₂-CH₂ | ~2.3 - 2.5 | Quartet (q) | ~7.2 |
| =C(CH₃)₂ (vinylic methyls) | ~1.6 - 1.7 | Singlet (s) | - |
Predicted ¹³C NMR Data for Benzene, [(4-methyl-3-pentenyl)thio]- Predicted values are based on standard chemical shift increments and data from analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (ipso) | ~136 - 138 |
| Aromatic C (ortho, meta, para) | ~125 - 130 |
| =C(CH₃)₂ | ~132 - 134 |
| =CH | ~122 - 124 |
| S-CH₂ | ~35 - 38 |
| S-CH₂-CH₂ | ~28 - 30 |
| =C(CH₃)₂ (vinylic methyls) | ~18 and ~26 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. mdpi.combeilstein-journals.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For Benzene, [(4-methyl-3-pentenyl)thio]-, COSY would show a clear correlation between the S-CH₂ protons and the adjacent -CH₂- protons, and between those protons and the vinylic =CH proton, confirming the structure of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the signal from the S-CH₂ protons to the ipso-carbon of the benzene ring and to the vinylic carbons, firmly connecting the phenyl and pentenyl moieties through the sulfur atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is useful for determining stereochemistry and conformation. For this molecule, NOESY could confirm the proximity of the S-CH₂ protons to the ortho-protons of the benzene ring.
Expected Key 2D NMR Correlations
| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information Confirmed |
|---|---|---|---|
| COSY | S-CH₂ | S-CH₂-CH₂ | Connectivity of the ethyl bridge in the pentenyl chain. |
| COSY | S-CH₂-CH₂ | =CH | Linkage to the vinylic group. |
| HSQC | All Protons | Directly bonded Carbons | Direct C-H attachments. |
| HMBC | S-CH₂ | Aromatic C (ipso), =CH | Connection of the side chain to the phenyl ring via sulfur and to the double bond. |
| HMBC | =C(CH₃)₂ | =C(CH₃)₂, =CH | Structure of the dimethylvinyl terminus. |
The flexibility of the thioether linkage and the aliphatic chain may allow for the existence of multiple conformations (rotamers) in solution. nih.gov Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. nih.gov By recording ¹H NMR spectra at different temperatures, it's possible to observe changes in chemical shifts or the coalescence of signals. If rotation around the C(aryl)-S bond is slow on the NMR timescale at low temperatures, distinct signals for different rotamers might be observed. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged peak. Such studies can be used to determine the energy barrier for this rotation. nih.govresearchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. acs.orgacs.org For volatile compounds like Benzene, [(4-methyl-3-pentenyl)thio]-, it is often coupled with Gas Chromatography (GC-MS). azom.combepls.com
High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or more decimal places). rsc.orgrsc.org This precision allows for the determination of the exact elemental formula of a molecule. For Benzene, [(4-methyl-3-pentenyl)thio]-, HRMS can confirm its molecular formula as C₁₂H₁₆S by matching the experimentally measured mass to the calculated exact mass. This capability is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.
HRMS Data for Benzene, [(4-methyl-3-pentenyl)thio]-
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆S |
| Nominal Mass | 192 u |
| Calculated Exact Mass ([M]⁺) | 192.0973 u |
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. rsc.org The analysis of the mass spectra of aromatic thioethers reveals characteristic fragmentation pathways. rsc.orgmiamioh.edu
For Benzene, [(4-methyl-3-pentenyl)thio]-, the molecular ion peak ([M]⁺) at m/z 192 would be observed. Key fragmentation pathways would likely involve cleavage of the C-S and C-C bonds in the side chain.
α-Cleavage: Cleavage of the bond between the sulfur and the pentenyl chain would result in the formation of a stable thiophenoxy radical cation ([C₆H₅S]⁺) at m/z 109.
Benzylic-type Cleavage: While not a true benzylic position, cleavage at the C-S bond can yield a phenyl cation ([C₆H₅]⁺) at m/z 77, a hallmark of benzene-containing compounds. docbrown.info
Side-Chain Fragmentation: The 4-methyl-3-pentenyl side chain can undergo various fragmentations. A prominent fragmentation would be the loss of the C₅H₉ fragment (69 u) via cleavage of the S-C bond, leading to the [C₆H₅S]⁺ ion. Allylic cleavage within the side chain is also highly probable, leading to the formation of a stable allylic cation.
Predicted Key Fragments in the Mass Spectrum of Benzene, [(4-methyl-3-pentenyl)thio]-
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 192 | [C₁₂H₁₆S]⁺ | Molecular Ion |
| 177 | [C₁₁H₁₃S]⁺ | •CH₃ |
| 123 | [C₈H₉S]⁺ | •C₄H₇ |
| 109 | [C₆H₅S]⁺ | •C₆H₁₁ |
| 77 | [C₆H₅]⁺ | •SC₆H₁₁ |
| 69 | [C₅H₉]⁺ | •SC₆H₅ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like Benzene, [(4-methyl-3-pentenyl)thio]-. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. researchgate.net This technique is particularly effective for determining the purity of a synthesized sample and for identifying components in a complex mixture. researchgate.netgoogle.com
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column. researchgate.net For Benzene, [(4-methyl-3-pentenyl)thio]-, a non-polar or medium-polarity column would be appropriate. After separation, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragments are detected, producing a mass spectrum that serves as a molecular fingerprint.
The mass spectrum of Benzene, [(4-methyl-3-pentenyl)thio]- is expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern is dictated by the compound's structure, featuring a benzene ring, a thioether linkage, and an isoprenyl (prenyl) side chain. Key fragmentation pathways for alkyl-substituted aromatic compounds often involve the formation of a stable tropylium (B1234903) ion (m/z 91) or related structures. whitman.eduyoutube.comyoutube.com Cleavage of the C-S bonds and fragmentation of the pentenyl side chain would also produce characteristic ions. For instance, the fragmentation of aromatic thioethers is known to be influenced by the nature of the alkyl group, with double bonds in the side chain affecting the relative abundance of skeletal rearrangement ions. rsc.org
Purity assessment is achieved by integrating the peak area of the target compound in the total ion chromatogram (TIC) and comparing it to the areas of any impurity peaks. GC-MS can detect and identify even trace amounts of contaminants, starting materials (e.g., benzenethiol (B1682325), prenyl halide), or side-products. researchgate.net
Table 1: Predicted Key Mass Fragments for Benzene, [(4-methyl-3-pentenyl)thio]- in GC-MS
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Origin |
|---|---|---|
| 192 | [C₁₂H₁₆S]⁺• | Molecular Ion |
| 123 | [C₇H₇S]⁺ | Loss of pentenyl radical (C₅H₉) |
| 109 | [C₆H₅S]⁺ | Benzenethiol cation radical |
| 91 | [C₇H₇]⁺ | Tropylium ion rearrangement from benzyl (B1604629) fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 69 | [C₅H₉]⁺ | Pentenyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For Benzene, [(4-methyl-3-pentenyl)thio]-, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts.
Aromatic Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Overtone and combination bands are found in the 2000-1650 cm⁻¹ region, and C=C stretching vibrations within the ring occur at approximately 1600, 1580, and 1500 cm⁻¹. Intense out-of-plane (OOP) C-H bending bands between 900 and 675 cm⁻¹ can indicate the substitution pattern on the benzene ring.
Alkenyl Group: The C=C stretch of the pentenyl group is expected around 1670-1640 cm⁻¹. The =C-H stretching vibration would be observed just above 3000 cm⁻¹.
Alkyl Groups: C-H stretching vibrations from the methyl and methylene groups on the side chain will appear in the 2975-2850 cm⁻¹ range.
Thioether Linkage: The C-S stretching vibration is typically weak and appears in the fingerprint region, generally between 800 and 600 cm⁻¹. Its identification can sometimes be challenging due to overlap with other absorptions. researchgate.net
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds. It is an excellent complementary technique to IR. rsc.org For Benzene, [(4-methyl-3-pentenyl)thio]-, Raman spectroscopy would be highly effective for observing:
C-S and S-S Bonds: The C-S stretching vibration often gives a more distinct signal in Raman than in IR spectra. rsc.org This is a key advantage for characterizing thioethers.
C=C Bonds: The carbon-carbon double bond of the pentenyl group and the aromatic ring vibrations will produce strong Raman signals.
Symmetry: The symmetric vibrations of the benzene ring are particularly Raman-active.
Together, these techniques provide a detailed map of the functional groups, confirming the presence of the aromatic, alkenyl, and thioether moieties. nih.gov
Table 2: Expected Vibrational Frequencies for Benzene, [(4-methyl-3-pentenyl)thio]-
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Medium-Weak |
| Alkenyl C=C | Stretching | 1670-1640 | 1670-1640 | Medium (IR), Strong (Raman) |
| Aromatic C=C | Ring Stretching | ~1600, ~1500 | ~1600, ~1500 | Medium-Strong |
| Alkyl C-H | Stretching | 2975-2850 | 2975-2850 | Strong |
| C-S | Stretching | 800-600 | 800-600 | Weak (IR), Medium (Raman) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and conjugated systems. For Benzene, [(4-methyl-3-pentenyl)thio]-, the UV-Vis spectrum is dominated by the electronic transitions of the substituted benzene ring.
The benzene ring itself exhibits characteristic absorptions, typically a strong primary band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm. researchgate.net Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.
The sulfur atom of the thioether group, with its non-bonding lone pair of electrons, acts as an auxochrome. It can interact with the π-system of the benzene ring through p-π conjugation, which typically results in a bathochromic (red) shift of the absorption maxima and an increase in their intensity. Therefore, compared to unsubstituted benzene, Benzene, [(4-methyl-3-pentenyl)thio]- is expected to show its primary and secondary absorption bands at longer wavelengths. The alkenyl group in the side chain is not directly conjugated with the benzene ring, so its effect on the main absorption bands would be minimal.
Table 3: Typical UV-Vis Absorption Data for Aromatic Chromophores
| Compound/Chromophore | Typical λₘₐₓ (nm) | Transition Type | Notes |
|---|---|---|---|
| Benzene | ~204, ~256 | π → π | In a non-polar solvent. The 256 nm band shows fine structure. |
| Thiophenol (Benzenethiol) | ~236, ~269 | π → π | Bathochromic shift due to -SH group. nist.gov |
| Methyl Phenyl Sulfide (B99878) | ~255 | π → π | Significant red shift and hyperchromic effect from sulfur's lone pairs. |
| Benzene, [(4-methyl-3-pentenyl)thio]- | ~255-265 (Predicted) | π → π | Expected to be similar to other alkyl phenyl sulfides. |
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are paramount for isolating, purifying, and quantifying Benzene, [(4-methyl-3-pentenyl)thio]- from reaction mixtures or other complex samples.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately non-polar compound like Benzene, [(4-methyl-3-pentenyl)thio]-, reversed-phase HPLC (RP-HPLC) is the method of choice.
In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The compound is retained on the column and then eluted by increasing the proportion of the organic solvent.
Several types of detectors can be coupled with HPLC for analysis:
UV-Vis Detector: Given that the compound contains a strong UV chromophore (the substituted benzene ring), a UV-Vis or Diode-Array Detector (DAD) is highly effective for both detection and quantification. nih.gov Monitoring at the λₘₐₓ (predicted around 255-265 nm) would provide high sensitivity.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and certainty in identification, combining retention time data with mass-to-charge ratio information. acs.org This is particularly useful for analyzing complex matrices.
Fluorescence Detector: While the native fluorescence of aromatic thioethers can be low, derivatization with a fluorescent tag can enable highly sensitive detection if required for trace-level analysis. acs.org
As discussed in section 4.2.3, gas chromatography is an excellent technique for analyzing Benzene, [(4-methyl-3-pentenyl)thio]-, owing to its volatility. When coupled with detectors other than MS, GC can be a robust tool for routine quantification.
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon entering the flame. It is reliable, has a wide linear range, and is ideal for quantifying the purity of the compound or its concentration in a mixture when the identity of the components is already known. nih.gov
Sulfur Chemiluminescence Detector (SCD): For specific analysis in complex samples (e.g., environmental or food matrices), an SCD offers high selectivity and sensitivity for sulfur-containing compounds, virtually eliminating interference from non-sulfur compounds.
When a high-purity sample of Benzene, [(4-methyl-3-pentenyl)thio]- is required for further research, such as for use as an analytical standard or for biological testing, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography designed to isolate and collect compounds rather than just detect them. rssl.comphenomenex.com
Both preparative HPLC and flash column chromatography can be used.
Preparative HPLC (Prep-HPLC): This method uses larger columns and higher flow rates than analytical HPLC to handle larger sample loads. labcompare.comardena.com It offers higher resolution and is capable of yielding very high purity material (>99%). The process involves developing an optimized analytical method and then scaling it up geometrically to the preparative scale. phenomenex.com Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed.
Flash Column Chromatography: This is a faster, lower-pressure alternative to traditional column chromatography, often used for routine purifications. A silica (B1680970) gel stationary phase is typically used with a non-polar solvent system (e.g., hexane/ethyl acetate). While generally providing lower resolution than prep-HPLC, it is a cost-effective and efficient method for purifying gram-scale quantities of the compound from major impurities. researchgate.net
Computational and Theoretical Investigations of Benzene, 4 Methyl 3 Pentenyl Thio
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its motion over time. MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. This allows for the simulation of larger systems (including solvent molecules) over longer timescales (nanoseconds to microseconds).
For Benzene (B151609), [(4-methyl-3-pentenyl)thio]-, an MD simulation would reveal the dynamic behavior of the flexible pentenyl chain, showing how it folds and moves in a solvent environment. It can also illuminate how the aromatic ring interacts with other molecules via π-stacking or with the solvent. rsc.org MD simulations are instrumental in identifying preferred solution-phase conformations and understanding how the molecule might interact with a biological target or a material surface. nih.govpsu.edu For instance, simulations can reveal key regions of conformational flexibility within a molecule, which can be crucial for its function. nih.gov The simulations track the trajectory of each atom over time, providing a "movie" of molecular motion that can be analyzed to extract thermodynamic and kinetic properties. nih.govkb.se
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. A likely synthetic route to Benzene, [(4-methyl-3-pentenyl)thio]- involves a thia-Michael addition or a related nucleophilic substitution. mdpi.comnih.gov Using DFT, chemists can model the entire reaction coordinate from reactants to products.
This involves locating the transition state (TS)—the highest energy point along the reaction pathway—which is critical for determining the reaction's activation energy (Ea) and, consequently, its rate. rowansci.comrsc.org By comparing the energies of reactants, transition states, and products, one can determine if a reaction is kinetically feasible and thermodynamically favorable. acs.org For complex reactions, multiple competing pathways can be evaluated to predict the most likely outcome. Studies on thia-Michael reactions have shown that the choice of DFT functional can be critical for accurately modeling the potential energy surface, with some common functionals failing to correctly predict stable intermediates. rowansci.com
Table 2: Illustrative DFT-Calculated Activation and Reaction Energies for a Model Thia-Michael Reaction This table shows example data for a model system to illustrate how computational methods are used to analyze reaction pathways. It does not represent actual calculated data for Benzene, [(4-methyl-3-pentenyl)thio]-.
| Reaction Step | Computational Method | ΔE‡ (Activation Energy) (kcal/mol) | ΔErxn (Reaction Energy) (kcal/mol) |
| Thiolate Addition | ωB97X-D/def2-TZVP | +8.5 | -15.2 |
| Proton Transfer | ωB97X-D/def2-TZVP | +2.1 | -5.8 |
| Overall Reaction | ωB97X-D/def2-TZVP | +8.5 | -21.0 |
Computational Spectroscopy (NMR, IR, UV-Vis) for Interpretation and Prediction
Computational methods are routinely used to predict spectroscopic data, which serves as an invaluable aid in structure elucidation and the interpretation of experimental results. tandfonline.com
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT, can predict 1H and 13C NMR chemical shifts with high accuracy. iu.edu.sa For a novel compound like Benzene, [(4-methyl-3-pentenyl)thio]-, comparing the predicted spectrum with the experimental one can confirm its structure. DFT can also be used to calculate spin-spin coupling constants (J-couplings), which provide detailed information about molecular conformation. chemrxiv.org
IR Spectroscopy: DFT calculations can compute vibrational frequencies and their corresponding intensities. mdpi.com These calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor. The predicted IR spectrum can help assign the peaks observed in an experimental spectrum to specific molecular motions (e.g., C=C stretch, C-H bend).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the electronic transitions involving the aromatic π-system and the sulfur atom's lone pairs.
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Thioether-Containing Molecule Data is based on typical results from studies comparing experimental and DFT-calculated IR spectra to illustrate the methodology. mdpi.com
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) (B3LYP/6-31G*) | Scaled Frequency (cm-1) (Scale Factor: 0.967) |
| Aromatic C-H stretch | 3055 | 3160 | 3056 |
| Aliphatic C-H stretch | 2925 | 3025 | 2925 |
| C=C stretch (aromatic) | 1580 | 1634 | 1580 |
| C-S stretch | 690 | 714 | 690 |
Application of Machine Learning and Artificial Intelligence in Synthetic Planning and Reactivity Prediction
In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as revolutionary tools in chemistry. chemcopilot.comiscientific.orgyoutube.com For a molecule like Benzene, [(4-methyl-3-pentenyl)thio]-, AI can be applied in several ways:
Retrosynthesis Planning: One of the most significant applications of AI is in retrosynthesis, the process of planning a synthesis by working backward from the target molecule. github.ioarxiv.org ML models, often based on neural networks like Transformers, are trained on vast databases of known chemical reactions. chemrxiv.orgengineering.org.cn When given a target molecule, these tools can propose a series of precursor molecules and reaction steps, effectively designing a synthetic route. illinois.edu These methods can be broadly categorized as template-based, which use predefined reaction rules, or template-free, which "learn" the rules of chemical reactivity directly from data. engineering.org.cn
Reactivity and Property Prediction: ML models can be trained to predict various molecular properties, including reactivity. nih.gov For example, an AI model could predict the most likely site of reaction on Benzene, [(4-methyl-3-pentenyl)thio]- under specific conditions or predict its solubility, toxicity, or other relevant properties without the need for expensive quantum chemical calculations. These models learn complex structure-property relationships from large datasets. neurips.cc
Applications of Benzene, 4 Methyl 3 Pentenyl Thio in Advanced Materials Science and Organic Synthesis
Role as a Monomer in Polymer Chemistry Research
The structure of Benzene (B151609), [(4-methyl-3-pentenyl)thio]- suggests its viability as a monomer for the creation of advanced polymers. The aryl thioether linkage is a cornerstone for a class of high-performance polymers known for their thermal and chemical stability.
Synthesis of Thioether-Containing Polymers and Copolymers
Benzene, [(4-methyl-3-pentenyl)thio]- is a suitable candidate for synthesizing poly(aryl thioether)s, a class of polymers recognized for their robustness. The synthesis of such polymers often involves step-growth polymerization methods. Drawing parallels from the synthesis of other poly(aryl thioether)s, several synthetic routes could be envisioned for this monomer.
One prominent method is transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed C−S/C−S metathesis reaction has been successfully employed to create porous poly(aryl thioether)s from simple aryl thioether building blocks. ethz.ch This reversible reaction allows for a degree of self-correction during polymerization, which can lead to well-defined porous materials. ethz.ch Alternatively, polycondensation reactions are a common route. For example, the reaction of aromatic compounds with sulfur sources, such as sodium sulfide (B99878), can yield poly(aryl thioether)s. The synthesis of porous poly(aryl thioether)s has been demonstrated through the polycondensation of perfluoroaromatic compounds with sodium sulfide.
In a hypothetical scenario, Benzene, [(4-methyl-3-pentenyl)thio]- could be functionalized to participate in such polymerizations. For instance, the introduction of a leaving group (e.g., a halogen) on the benzene ring would make it a suitable monomer for polycondensation with a dithiol, or for homopolymerization under specific catalytic conditions. The prenyl group could either be retained as a pendant functional group, imparting specific properties to the polymer, or it could potentially participate in cross-linking reactions.
| Polymerization Method | Description | Potential for Benzene, [(4-methyl-3-pentenyl)thio]- |
| Pd-Catalyzed C-S/C-S Metathesis | A reversible reaction that allows for the formation of thermodynamically stable polymer structures. | The aryl thioether bond in the monomer could potentially participate in this type of equilibrium-driven polymerization. |
| Nucleophilic Aromatic Substitution | Polycondensation of an activated aryl dihalide with a bis(thiolate) salt. | A di-halogenated derivative of the monomer could react with a sulfur nucleophile to form a polymer. |
| Oxidative Polymerization | The oxidation of dithiophenols can lead to the formation of poly(disulfide)s, which can then be converted to poly(thioether)s. | Not directly applicable without modification of the monomer. |
Investigation of Polymerization Mechanisms and Kinetics
The polymerization mechanism for creating polymers from a monomer like Benzene, [(4-methyl-3-pentenyl)thio]- would be highly dependent on the chosen synthetic route. For polycondensations involving C-S bond formation, the kinetics are crucial for achieving high molecular weight polymers. In the case of the reversible Pd-catalyzed C−S/C−S metathesis, the reaction rate is influenced by electronic properties of the aryl thioethers, with electronically neutral aromatic monomers often being optimal. researchgate.net
For other systems, such as the polymerization of certain benzoxazine (B1645224) monomers containing thioether linkages, the process can be an autocatalytic reaction. researchgate.net While structurally different, this highlights that the sulfur atom can influence polymerization kinetics. If the prenyl group of Benzene, [(4-methyl-3-pentenyl)thio]- were to be involved in polymerization, such as through radical or cationic mechanisms, a different set of kinetic parameters would govern the reaction. For instance, the radical polymerization of thioacrylates has been studied, demonstrating that controlled polymerization of sulfur-containing monomers is achievable. researchgate.net
Polymer Characterization and Properties in Research
Polymers derived from Benzene, [(4-methyl-3-pentenyl)thio]- would be expected to possess a unique combination of properties. The poly(aryl thioether) backbone would likely confer high thermal stability and chemical resistance, similar to commercially important polymers like poly(phenylene sulfide) (PPS). researchgate.net The presence of the bulky and flexible 4-methyl-3-pentenyl side chain would influence the polymer's physical properties, such as its glass transition temperature (Tg), solubility, and mechanical characteristics. It would likely decrease the crystallinity and increase the solubility of the polymer in organic solvents compared to unsubstituted poly(aryl thioether)s.
The characterization of such a polymer would involve a standard suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the polymer structure.
Fourier-Transform Infrared (FTIR) spectroscopy would identify the characteristic functional groups.
Gel Permeation Chromatography (GPC) would determine the molecular weight and molecular weight distribution.
Thermal analysis , such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), would be employed to assess the polymer's thermal stability and phase transitions. researchgate.net
The resulting polymers, particularly if they are porous, could have applications in areas such as gas storage, separation, and catalysis, leveraging the functionality of both the thioether linkages and the pendant prenyl groups. researchgate.netnih.gov
Utilization in Advanced Organic Synthesis as a Versatile Building Block
Beyond polymer science, the distinct functionalities within Benzene, [(4-methyl-3-pentenyl)thio]- make it a potentially valuable building block in advanced organic synthesis.
Precursor for Complex Natural Product Synthesis in Research
While there are no specific reports of Benzene, [(4-methyl-3-pentenyl)thio]- being used in the total synthesis of a natural product, its components are found in numerous biologically active molecules. The prenyl (or isoprenyl) unit is a fundamental building block in nature, forming the basis of the vast family of terpenoids and isoprenoids. The thioether linkage is also present in various natural products and pharmaceuticals. mdpi.com
Synthetic strategies could leverage the different reactivities of the functional groups. The double bond of the prenyl group can undergo a variety of transformations, including epoxidation, dihydroxylation, and cleavage. The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which opens up further synthetic possibilities, including use in Pummerer-type rearrangements or as a leaving group. The aromatic ring can be functionalized through electrophilic aromatic substitution. This multi-functionality makes it a versatile starting material for the construction of complex molecular architectures.
Intermediate in Heterocyclic Compound Synthesis
The structure of Benzene, [(4-methyl-3-pentenyl)thio]- is well-suited for the synthesis of sulfur-containing heterocyclic compounds. Thioethers are common precursors for the synthesis of heterocycles like thiophenes and thiadiazoles. mdpi.com For example, intramolecular cyclization reactions could be designed to form new ring systems. Depending on the reaction conditions, the prenyl chain could be induced to cyclize onto the benzene ring, potentially involving the sulfur atom to form a thiachroman or related heterocyclic structure.
Furthermore, the benzene ring and the thioether moiety are features found in precursors for the synthesis of more complex heterocyclic systems, such as those with potential applications in medicinal chemistry. For instance, molecules containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs attached to a benzene core have been synthesized and shown to possess interesting biological activities. mdpi.com While not a direct application of the target compound, this illustrates the value of its core structural elements in the synthesis of diverse heterocyclic molecules.
Potential in Catalysis Research as a Ligand Component or Organocatalyst
The presence of a thioether group in Benzene, [(4-methyl-3-pentenyl)thio]- suggests its potential utility in catalysis, both as a ligand for transition metal complexes and as an organocatalyst.
Thioether-containing molecules have been increasingly explored as ligands in homogeneous catalysis. thieme-connect.com While historically less common than phosphine (B1218219) or amine ligands, thioether ligands offer unique electronic and steric properties. bohrium.comthieme-connect.com The sulfur atom in a thioether can act as a soft donor, forming stable complexes with a variety of transition metals. These ligands can be hemilabile, meaning one of the donor atoms can reversibly dissociate from the metal center, creating a vacant coordination site that is crucial for catalytic activity. thieme-connect.com This property can be beneficial in processes like transfer hydrogenation and C-H functionalization. thieme-connect.comnih.gov In the context of Benzene, [(4-methyl-3-pentenyl)thio]-, the sulfur atom could coordinate to a metal center, while the phenyl and pentenyl groups would influence the steric environment around the metal, potentially impacting the selectivity of the catalytic reaction.
Recent advancements have also highlighted the role of thioethers in organocatalysis, particularly in photochemical reactions. sigmaaldrich.comscimarina.orgnih.govacs.org For instance, certain organocatalysts can facilitate the synthesis of aryl alkyl thioethers under mild, thiol-free conditions. sigmaaldrich.comscimarina.orgnih.govacs.org While this demonstrates the synthesis of compounds similar to Benzene, [(4-methyl-3-pentenyl)thio]-, it also points to the broader potential of thioether-containing molecules to participate in and influence catalytic cycles. The specific structure of Benzene, [(4-methyl-3-pentenyl)thio]- could be investigated for its ability to mediate or catalyze certain organic transformations, potentially leveraging the electronic nature of the thioether and the steric bulk of the pentenyl group.
Table 1: Comparison of Ligand Types in Homogeneous Catalysis
| Ligand Type | Key Donor Atom(s) | Typical Applications | Potential Role of Benzene, [(4-methyl-3-pentenyl)thio]- |
| Phosphines | Phosphorus | Cross-coupling, hydrogenation | Thioether sulfur as an alternative soft donor |
| Amines | Nitrogen | Hydrogenation, C-H activation | Thioether sulfur offering different electronic properties |
| Thioethers | Sulfur | Transfer hydrogenation, C-H functionalization | Potential as a hemilabile ligand |
Applications in Molecular Electronics and Optoelectronic Materials Research (e.g., Organic Semiconductors)
The field of molecular electronics explores the use of single molecules or small ensembles of molecules as electronic components. The structure of Benzene, [(4-methyl-3-pentenyl)thio]- suggests its potential relevance in this area, particularly in the study of charge transport and the development of organic semiconductors.
Aromatic molecules, especially those containing sulfur, are of significant interest for their charge transport properties. rsc.orgrsc.org The benzene ring provides a π-conjugated system that can facilitate electron delocalization, a key requirement for conductivity. The thioether linkage can play a dual role: it can act as an anchor to metal electrodes and influence the energy levels of the molecular orbitals involved in charge transport. rsc.orgcuvillier.de Studies on similar molecules, such as benzene-based compounds with thiol end groups, have shown that the nature of the anchor group and the length of the molecular backbone significantly affect the conductance of single-molecule junctions. cuvillier.dearxiv.org The 4-methyl-3-pentenyl group in Benzene, [(4-methyl-3-pentenyl)thio]- would likely introduce steric effects that could alter the molecule's conformation and packing when assembled on a surface, thereby influencing intermolecular charge transport. utwente.nl
Furthermore, sulfur-containing aromatic compounds, like thiophene-based materials, are a well-established class of organic semiconductors. acs.orgnih.govacs.org These materials are used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular packing and intermolecular orbital overlap in the solid state. acs.org While Benzene, [(4-methyl-3-pentenyl)thio]- is not a thiophene, the presence of the sulfur atom and the aromatic ring suggests that it could be a building block for new organic semiconductor materials. Research has also demonstrated that thioether-containing organic waste can be catalytically converted into valuable organic semiconductors, highlighting the potential of the thioether moiety in this class of materials. nih.govresearchgate.net
Table 2: Key Molecular Features for Molecular Electronics and their Presence in Benzene, [(4-methyl-3-pentenyl)thio]-
| Feature | Role in Molecular Electronics | Presence in Benzene, [(4-methyl-3-pentenyl)thio]- |
| π-conjugated system | Facilitates charge transport | Yes (Benzene ring) |
| Anchor group | Binds to metal electrodes | Yes (Thioether linkage) |
| Tunable side chains | Influences molecular packing and solubility | Yes (4-methyl-3-pentenyl group) |
Surface Chemistry and Self-Assembled Monolayers (SAMs) Research
The ability of sulfur-containing compounds to form ordered, one-molecule-thick films on metal surfaces, known as self-assembled monolayers (SAMs), is a cornerstone of nanoscience and surface engineering. northwestern.edursc.orgresearchgate.netsigmaaldrich.comyoutube.com The thioether group in Benzene, [(4-methyl-3-pentenyl)thio]- makes it a candidate for forming such monolayers, with potential applications in areas like corrosion protection, biosensing, and surface functionalization. harvard.eduethz.chcdnsciencepub.com
SAMs are typically formed by the chemisorption of molecules with a specific headgroup onto a substrate. For gold surfaces, which are a common substrate, thiols (-SH) are the most studied headgroups, but thioethers (-S-) can also adsorb. rsc.orgacs.org The sulfur atom of the thioether in Benzene, [(4-methyl-3-pentenyl)thio]- would be expected to bind to a gold surface, although the interaction may be different from that of a thiol. The structure and stability of the resulting SAM would be influenced by the interplay between the sulfur-gold interaction and the intermolecular van der Waals forces between the adjacent molecules.
The 4-methyl-3-pentenyl group would play a significant role in the properties of a SAM formed from this molecule. Its branched and unsaturated nature would likely lead to a less densely packed and more disordered monolayer compared to SAMs formed from simple n-alkanethiols. nih.gov This could be advantageous for certain applications where a more "open" surface structure is desired, for example, to allow for the intercalation of other molecules or to create a specific surface energy. The ability to functionalize surfaces through techniques like thiol-ene click chemistry further expands the potential applications of molecules with unsaturated side chains like the pentenyl group. nih.govresearchgate.netnih.gov
Table 3: Comparison of SAM-forming Molecules
| Molecule Type | Headgroup | Chain Structure | Expected SAM Properties |
| n-Alkanethiol | Thiol (-SH) | Linear, saturated alkyl | Well-ordered, densely packed |
| Benzene, [(4-methyl-3-pentenyl)thio]- | Thioether (-S-) | Branched, unsaturated pentenyl | Potentially less ordered, more open structure |
| Fluorinated Alkanethiol | Thiol (-SH) | Fluorinated alkyl | Low surface energy |
Environmental Fate, Degradation Pathways, and Biogeochemical Transformations Excluding Toxicity
Photolytic Degradation Pathways of Organosulfur Compounds
The photolytic degradation of organosulfur compounds, including thioethers like Benzene (B151609), [(4-methyl-3-pentenyl)thio]-, is a significant environmental transformation pathway, primarily driven by sunlight. The process often involves the formation of reactive species and leads to the oxidation of the sulfur atom.
The photooxidation of thioethers can proceed through several mechanisms, including photosensitized oxidation and direct photolysis. In photosensitized reactions, naturally occurring photosensitizers in the environment, such as dissolved organic matter (DOM), absorb light and transfer the energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the electron-rich sulfur atom of the thioether, leading to the formation of sulfoxides. Further oxidation to sulfones can also occur with continued exposure.
Direct photolysis, although generally less efficient for simple thioethers, can occur if the molecule absorbs light in the environmentally relevant UV spectrum. This can lead to the formation of a sulfide (B99878) radical cation, which is a key intermediate in subsequent reactions. This radical cation can react with water or oxygen to form sulfoxides and other degradation products.
The general mechanism for the photooxidation of a thioether (R-S-R') can be summarized as follows:
Formation of a sulfide radical cation: R-S-R' + hν → [R-S-R']•⁺
Reaction with superoxide: [R-S-R']•⁺ + O₂•⁻ → R-S(=O)-R' + O
Further oxidation to sulfone: R-S(=O)-R' + hν/sensitizer → R-S(=O)₂-R'
Studies on various aryl thioethers have shown that the primary products of photolytic degradation are the corresponding sulfoxides and sulfones. The presence of an aromatic ring, as in Benzene, [(4-methyl-3-pentenyl)thio]-, can influence the photolytic process by affecting the light absorption properties and the stability of the resulting radical intermediates.
| Process | Reactants | Key Intermediates | Primary Products |
| Photosensitized Oxidation | Thioether, Photosensitizer (e.g., DOM), O₂ | Singlet Oxygen (¹O₂) | Sulfoxide (B87167) |
| Direct Photolysis | Thioether, UV light | Sulfide Radical Cation | Sulfoxide |
| Further Photooxidation | Sulfoxide, UV light/Sensitizer | - | Sulfone |
Chemical Oxidation and Reduction Processes in Environmental Matrices
In soil and water, Benzene, [(4-methyl-3-pentenyl)thio]- can undergo chemical oxidation and reduction processes mediated by various naturally occurring oxidants and reductants.
Oxidation:
The primary oxidative transformation of thioethers in the environment is the conversion to sulfoxides and subsequently to sulfones. This can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are ubiquitous in sunlit surface waters and can also be generated in soil environments. The reaction of hydroxyl radicals with thioethers is typically a rapid process.
The oxidation process can be represented as:
R-S-R' + •OH → [R-S(•OH)-R'] → R-S(=O)-R' + H₂O
Further oxidation of the sulfoxide to the sulfone can also occur:
R-S(=O)-R' + •OH → R-S(=O)₂-R' + H₂O
Other potential oxidants in the environment include manganese oxides and other metal oxides present in soils and sediments. The rate and extent of these oxidation reactions are influenced by factors such as pH, temperature, and the presence of dissolved organic matter, which can act as a photosensitizer for ROS production or as a quencher.
Reduction:
Under anaerobic conditions, such as in saturated soils, sediments, and anoxic water bodies, reduction of the sulfur-containing functional group is possible. However, the thioether linkage is generally stable to reduction. If oxidation to a sulfoxide or sulfone has occurred, these more oxidized forms can be reduced back to the thioether by certain microorganisms or chemical reductants present in anoxic environments.
| Process | Matrix | Key Reactants/Mediators | Primary Transformation Products |
| Oxidation | Water, Soil | Hydroxyl Radicals (•OH), Metal Oxides | Sulfoxide, Sulfone |
| Reduction | Anoxic Water/Soil | Microbial Reductases, Chemical Reductants | Thioether (from sulfoxide/sulfone) |
Microbial Degradation and Biotransformation Processes in Non-Human Systems
Microorganisms, including bacteria and fungi, play a crucial role in the degradation of organosulfur compounds in the environment. The biotransformation of Benzene, [(4-methyl-3-pentenyl)thio]- is expected to proceed through enzymatic pathways that primarily target the sulfur atom and the hydrocarbon structure.
The initial step in the microbial degradation of thioethers often involves the oxidation of the sulfur atom, a process mediated by monooxygenase or dioxygenase enzymes. This leads to the formation of the corresponding sulfoxide and sulfone, which are generally more water-soluble and potentially more amenable to further degradation than the parent compound.
Some microorganisms possess enzymatic systems capable of cleaving the carbon-sulfur bond. This can occur through different mechanisms, including reductive or oxidative cleavage. C-S bond cleavage would lead to the formation of benzenethiol (B1682325) and a modified pentenyl side chain, which can then be further metabolized through separate pathways.
The biodegradation pathways can be influenced by the specific microbial populations present, as well as environmental conditions such as oxygen availability, nutrient levels, and pH. Under aerobic conditions, oxidative pathways are dominant. In anaerobic environments, reductive processes may become more significant.
| Microorganism Type | Key Enzymes | Initial Transformation Products | Potential Subsequent Products |
| Aerobic Bacteria/Fungi | Monooxygenases, Dioxygenases | Sulfoxide, Sulfone | Cleavage of C-S bond, further oxidation of hydrocarbon chain |
| Anaerobic Bacteria | Reductases | Thioether (from sulfoxide/sulfone) | - |
Sorption, Mobility, and Transport in Environmental Systems (e.g., soil, water)
The transport and fate of Benzene, [(4-methyl-3-pentenyl)thio]- in the environment are significantly influenced by its sorption behavior in soil and sediment, which in turn affects its mobility in water.
The sorption of the compound to soil particles will reduce its concentration in the aqueous phase, thereby limiting its mobility and leaching potential into groundwater. The extent of sorption is dependent on soil properties, particularly the organic carbon content. Soils with higher organic matter will exhibit stronger sorption and thus lower mobility of the compound.
The transformation products of Benzene, [(4-methyl-3-pentenyl)thio]-, such as the sulfoxide and sulfone, are more polar than the parent compound. This increased polarity generally leads to lower sorption to soil organic matter and, consequently, higher mobility in water. Therefore, the degradation of the parent compound can result in transformation products that are more likely to be transported in the environment.
| Compound Type | Expected Sorption to Soil Organic Matter | Relative Mobility in Water | Governing Factors |
| Parent Thioether | Moderate to High | Low | Hydrophobicity (Kow), Soil Organic Carbon Content |
| Sulfoxide/Sulfone Products | Low to Moderate | Moderate to High | Increased Polarity |
Identification of Environmental Transformation Products
Based on the degradation pathways discussed, a number of transformation products of Benzene, [(4-methyl-3-pentenyl)thio]- can be anticipated in the environment.
The most likely initial transformation products resulting from both photolytic and microbial oxidation are:
Benzene, [(4-methyl-3-pentenyl)sulfinyl]- (Sulfoxide): The product of the first oxidation step of the sulfur atom.
Benzene, [(4-methyl-3-pentenyl)sulfonyl]- (Sulfone): The product of further oxidation of the sulfoxide.
Under conditions that promote C-S bond cleavage, the following products could be formed:
Benzenethiol: A potential product of the cleavage of the aryl-sulfur bond.
4-Methyl-3-penten-1-ol or related compounds: Resulting from the transformation of the aliphatic side chain following C-S bond cleavage.
Further degradation of these initial products would lead to a variety of smaller, more polar molecules, and ultimately to mineralization to carbon dioxide, water, and sulfate.
The identification of these transformation products in environmental samples would require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
| Parent Compound | Transformation Process | Identified/Expected Transformation Products |
| Benzene, [(4-methyl-3-pentenyl)thio]- | Oxidation (Photolytic, Chemical, Microbial) | Benzene, [(4-methyl-3-pentenyl)sulfinyl]- (Sulfoxide), Benzene, [(4-methyl-3-pentenyl)sulfonyl]- (Sulfone) |
| Benzene, [(4-methyl-3-pentenyl)thio]- | C-S Bond Cleavage (Microbial) | Benzenethiol, 4-Methyl-3-penten-1-ol |
Future Research Directions and Emerging Opportunities for Benzene, 4 Methyl 3 Pentenyl Thio
The unique molecular architecture of Benzene (B151609), [(4-methyl-3-pentenyl)thio]-, which combines an aromatic ring, a thioether linkage, and a reactive allylic chain, positions it as a compound of significant interest for future research. The convergence of these functional groups offers a rich landscape for exploration in synthesis, reactivity, and application. This article outlines key areas where future research efforts could unlock new scientific understanding and technological opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
